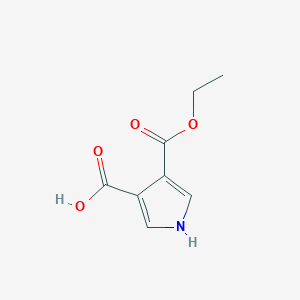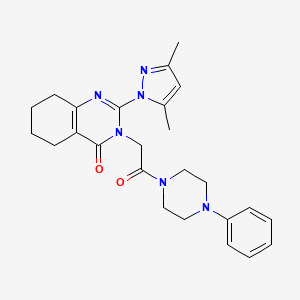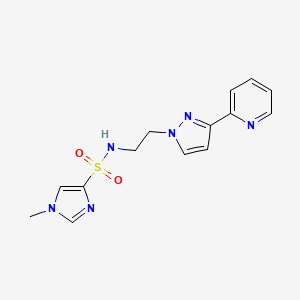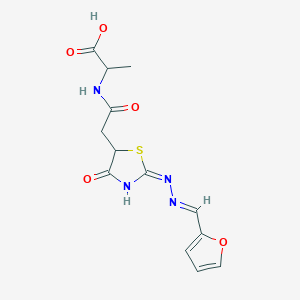
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester is a derivative of pyrrole, a five-membered aromatic heterocycle with nitrogen as the heteroatom. The compound is characterized by the presence of carboxylic acid functional groups and an ethyl ester moiety. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method described is the diastereoselective synthesis of pyrrole derivatives via an oxo Diels–Alder reaction, which is guided by ab initio calculations to predict the thermodynamic and kinetic products . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been reported, which involves the reaction of 2H-azirines with enamines, followed by acid treatment to yield the desired compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction, as demonstrated in the study of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester. The study revealed a triclinic crystal structure with molecules strongly linked in dimers by hydrogen bonds . Quantum chemical calculations, such as density functional theory (DFT), are also employed to evaluate the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxaldehydes of pyrrole can be used as precursors for the synthesis of acid hydrazide-hydrazones, which have multiple applications . The reactivity of these compounds can be further analyzed using local reactivity descriptors such as Fukui functions and electrophilicity indices .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in the compound's stability and reactivity . Spectroscopic methods, including NMR, UV-Vis, and FT-IR, are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties . Theoretical calculations complement these experimental techniques to predict thermodynamic parameters and the nature of electronic transitions within the molecules .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester has various synthetic applications. For instance, it is used in the Hantzsch pyrrole synthesis, leading to ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, which are obtained through extensions of the Hantzsch synthesis (Roomi & Macdonald, 1970). Additionally, it plays a role in the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives, highlighting its versatility in chemical reactions (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Biocatalytic Applications
This compound is also significant in biocatalytic processes. For example, an efficient biocatalytic method has been developed for its conversion into a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).
Material Science and Sensor Applications
The compound also finds application in material science and as a sensor. For instance, a new colorimetric chemosensor was synthesized using a hybrid hydrazo/azo dye system of pyrrolinone ester and azo-pyrazole moieties, demonstrating its potential in detecting metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Antibacterial and Antifungal Properties
Additionally, derivatives of 1H-pyrrole-3-carboxylic acid have been synthesized and tested as potential antibacterial and antifungal agents, indicating its potential in pharmaceutical research (Massa et al., 1990).
Eigenschaften
IUPAC Name |
4-ethoxycarbonyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-9-3-5(6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBAGGUQMCJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)




![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)




